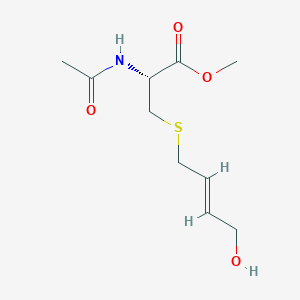![molecular formula C12H21N2O3S * B1148913 L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID CAS No. 155313-72-7](/img/new.no-structure.jpg)
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is a synthetic spin-labeled amino acid. This compound is primarily used as a biophysical probe to detect structural changes in proteins and the interaction of proteins with other macromolecules . It has a molecular weight of 346.29 and a molecular formula of C12H21N2O3S.2HCl .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. it is generally produced in small quantities for research purposes, often by specialized chemical companies that provide custom synthesis services .
Analyse Des Réactions Chimiques
Types of Reactions
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroxide spin label can be reduced to a hydroxylamine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomethyl group can yield sulfoxides or sulfones, while reduction of the nitroxide spin label can produce hydroxylamines .
Applications De Recherche Scientifique
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID is used extensively in scientific research, particularly in the fields of:
Chemistry: As a spin-labeled amino acid, it is used to study the structural dynamics of proteins and other macromolecules.
Biology: It helps in understanding protein-protein interactions and conformational changes in biological systems.
Medicine: It is used in the development of diagnostic tools and therapeutic agents.
Industry: It finds applications in the development of new materials and biophysical probes.
Mécanisme D'action
The mechanism of action of L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID involves its role as a spin label. The nitroxide group in the compound provides a stable free radical that can be detected using electron paramagnetic resonance (EPR) spectroscopy. This allows researchers to monitor changes in the environment of the labeled site, providing insights into molecular interactions and conformational changes .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID Dihydrochloride: A similar compound with the same core structure but different salt form.
Spin-labeled amino acids: Other amino acids with spin labels, such as those with nitroxide groups, used for similar biophysical studies.
Uniqueness
This compound is unique due to its specific combination of a thiomethyl group and a nitroxide spin label. This combination allows for versatile applications in studying protein dynamics and interactions, making it a valuable tool in various research fields .
Propriétés
Numéro CAS |
155313-72-7 |
|---|---|
Formule moléculaire |
C12H21N2O3S * |
Poids moléculaire |
273.37 |
Synonymes |
L-2-AMINO-3-[THIOMETHYL-1-(1-OXYL-2,2,5,5-TETRAMETHYL-3-PYRROLIN-3-YL)]PROPANOIC ACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(2S,3S)-1-hydroxy-2-methyl-4-oxoazetidin-3-yl]carbamate](/img/structure/B1148832.png)




